Cas no 1568-83-8 (Benzene, 1,1'-(1-methylethylidene)bis[4-methoxy-)

Benzene, 1,1'-(1-methylethylidene)bis[4-methoxy- 化学的及び物理的性質
名前と識別子
-
- 1-methoxy-4-[2-(4-methoxyphenyl)propan-2-yl]benzene
- BISPHENOL A DIMETHYL ETHER
- Dimethyl-Bisphenol A
- 2,2-Bis-(4-methoxy-phenyl)-propan
- 2,2-bis(4-methoxyphenyl)propane
- methoxybisphenol A
- 4,4'-(Propane-2,2-diyl)bis(methoxybenzene)
- Benzene, 1,1'-(1-methylethylidene)bis[4-methoxy-
- 4,4'-Isopropylidenedianisole
- OJYIBEYSBXIQOP-UHFFFAOYSA-N
- KUC105551N
- 2,2-Bis(4'-methoxyphenyl)propane
- INB0000099
- ZB009930
- ST45102358
- SCHEMBL83852
- BAA56883
- 1-Methoxy-4-[1-(4-methoxyphenyl)-1-methylethyl]benzene #
- BISPHENOLADIMETHYLETHER
- CS-0255179
- DMBPA
- KSC-7-226
- AKOS003262801
- HY-115746
- AS-67619
- 1,1'-Propane-2,2-diylbis(4-methoxybenzene)
- 1,1'-(1-methylethylidene)bis[4-methoxybenzene]
- J-009350
- FT-0742489
- MFCD00984727
- 1568-83-8
- DTXSID30347091
- HIF-1alpha inhibitor
- Dimethoxy bisphenol A
- DB-230034
- A11182
-
- MDL: MFCD00984727
- インチ: 1S/C17H20O2/c1-17(2,13-5-9-15(18-3)10-6-13)14-7-11-16(19-4)12-8-14/h5-12H,1-4H3
- InChIKey: OJYIBEYSBXIQOP-UHFFFAOYSA-N
- ほほえんだ: O(C([H])([H])[H])C1C([H])=C([H])C(=C([H])C=1[H])C(C([H])([H])[H])(C([H])([H])[H])C1C([H])=C([H])C(=C([H])C=1[H])OC([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 256.14600
- どういたいしつりょう: 256.146329876g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 232
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 18.5
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 白色または白色の結晶粉末
- 密度みつど: 1.0421 (rough estimate)
- ゆうかいてん: 54-59 °C
- ふってん: 359.58°C (rough estimate)
- 屈折率: 1.5000 (estimate)
- PSA: 18.46000
- LogP: 4.02970
- ようかいせい: 水に溶けない
Benzene, 1,1'-(1-methylethylidene)bis[4-methoxy- セキュリティ情報
Benzene, 1,1'-(1-methylethylidene)bis[4-methoxy- 税関データ
- 税関コード:2909309090
- 税関データ:
中国税関コード:
2909309090概要:
2909309090他の芳香族エーテル及びそのハロゲン化誘導体/スルホン化/硝化誘導体(亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2909309090その他の芳香族エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%
Benzene, 1,1'-(1-methylethylidene)bis[4-methoxy- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-205650A-50mg |
Dimethyl-bisphenol A, |
1568-83-8 | 50mg |
¥3008.00 | 2023-09-05 | ||
abcr | AB494553-250 mg |
Dimethyl-bisphenol A, 95%; . |
1568-83-8 | 95% | 250MG |
€581.60 | 2023-04-19 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P905561-100mg |
4,4'-(Propane-2,2-diyl)bis(methoxybenzene) |
1568-83-8 | 95% | 100mg |
¥1,046.00 | 2022-09-01 | |
Alichem | A019088117-250mg |
4,4'-(Propane-2,2-diyl)bis(methoxybenzene) |
1568-83-8 | 95% | 250mg |
407.68 USD | 2021-06-17 | |
eNovation Chemicals LLC | D582322-1g |
BISPHENOL A DIMETHYL ETHER |
1568-83-8 | 95% | 1g |
$256 | 2024-05-24 | |
SHENG KE LU SI SHENG WU JI SHU | sc-205650A-50 mg |
Dimethyl-bisphenol A, |
1568-83-8 | 50mg |
¥3,008.00 | 2023-07-10 | ||
A2B Chem LLC | AA78887-100mg |
Benzene, 1,1'-(1-methylethylidene)bis[4-methoxy- |
1568-83-8 | 95% | 100mg |
$130.00 | 2024-01-03 | |
SHENG KE LU SI SHENG WU JI SHU | sc-205650-10mg |
Dimethyl-bisphenol A, |
1568-83-8 | 10mg |
¥752.00 | 2023-09-05 | ||
Aaron | AR001PPV-250mg |
Benzene, 1,1'-(1-methylethylidene)bis[4-methoxy- |
1568-83-8 | 95% | 250mg |
$240.00 | 2025-01-21 | |
abcr | AB494553-1g |
Dimethyl-bisphenol A, 95%; . |
1568-83-8 | 95% | 1g |
€757.50 | 2025-03-19 |
Benzene, 1,1'-(1-methylethylidene)bis[4-methoxy- 関連文献
-
Timmy Thiounn,Menisha S. Karunarathna,Moira K. Lauer,Andrew G. Tennyson,Rhett C. Smith RSC Sustain. 2023 1 535
-
Ha Thi Hoang Nguyen,Pengxu Qi,Mayra Rostagno,Amr Feteha,Stephen A. Miller J. Mater. Chem. A 2018 6 9298
Benzene, 1,1'-(1-methylethylidene)bis[4-methoxy-に関する追加情報
Chemical Profile of Benzene, 1,1'-(1-methylethylidene)bis[4-methoxy- and CAS No. 1568-83-8
Benzene, 1,1'-(1-methylethylidene)bis[4-methoxy- is a complex organic compound characterized by its unique molecular structure, which includes a central benzene ring substituted with methoxy and isopropylidene groups. This compound, identified by the chemical abstracts service number CAS No. 1568-83-8, has garnered significant attention in the field of pharmaceutical chemistry due to its potential applications in drug synthesis and as an intermediate in the production of various bioactive molecules.
The molecular structure of this compound consists of two benzene rings connected by an isopropylidene bridge, with methoxy groups attached to the para positions of each benzene ring. This arrangement imparts specific electronic and steric properties to the molecule, making it a versatile building block in organic synthesis. The presence of methoxy groups enhances the compound's solubility in polar solvents and influences its reactivity, making it particularly useful in the synthesis of more complex molecules.
CAS No. 1568-83-8 is not only a identifier but also a gateway to understanding the chemical behavior and potential applications of this compound. Researchers have been exploring its utility in the development of novel pharmaceuticals, where its structural features can be leveraged to design molecules with enhanced binding affinity and selectivity. The methoxy substituents, in particular, have been found to play a crucial role in modulating the pharmacokinetic properties of drug candidates.
In recent years, there has been growing interest in the use of Benzene, 1,1'-(1-methylethylidene)bis[4-methoxy- as a precursor in the synthesis of advanced materials. Its aromatic core and functionalized side chains make it an excellent candidate for developing polymers with tailored properties. These materials could find applications in electronics, coatings, and even biodegradable plastics, where precise control over molecular architecture is essential.
The compound's reactivity also makes it a valuable tool in catalytic processes. Studies have shown that derivatives of CAS No. 1568-83-8 can act as ligands in transition metal-catalyzed reactions, facilitating the formation of carbon-carbon bonds under mild conditions. This capability is particularly important in green chemistry initiatives, where minimizing energy consumption and waste generation are paramount.
From a synthetic chemistry perspective, Benzene, 1,1'-(1-methylethylidene)bis[4-methoxy- represents an interesting case study for understanding the influence of substituents on molecular reactivity. The methoxy groups provide electron-donating effects, which can activate certain reaction centers while deactivating others. This selective reactivity allows chemists to design multi-step synthetic routes that are both efficient and scalable.
Recent advancements in computational chemistry have enabled researchers to model the behavior of CAS No. 1568-83-8 with greater accuracy than ever before. These simulations help predict reaction outcomes and optimize synthetic conditions, reducing the need for trial-and-error experimentation. Such computational tools are particularly valuable when dealing with complex molecules like this one, where experimental validation can be time-consuming and resource-intensive.
The pharmaceutical industry has also been exploring new ways to utilize Benzene, 1,1'-(1-methylethylidene)bis[4-methoxy- in drug discovery programs. Its structural motif has been incorporated into various lead compounds that exhibit promising biological activity against a range of targets. By modifying specific functional groups within the molecule, researchers can fine-tune its pharmacological profile to meet therapeutic needs.
In conclusion, Benzene, 1,1'-(1-methylethylidene)bis[4-methoxy- (CAS No. 1568-83-8) is a multifaceted compound with significant potential across multiple domains of chemistry and materials science. Its unique structure and reactivity make it a valuable asset for researchers seeking to develop new drugs or advanced materials. As our understanding of its properties continues to grow, so too will its applications in science and industry.
1568-83-8 (Benzene, 1,1'-(1-methylethylidene)bis[4-methoxy-) 関連製品
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